

Application Notes and Protocols for Edifoligide Ex Vivo Treatment of Vein Grafts

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For Researchers, Scientists, and Drug Development Professionals

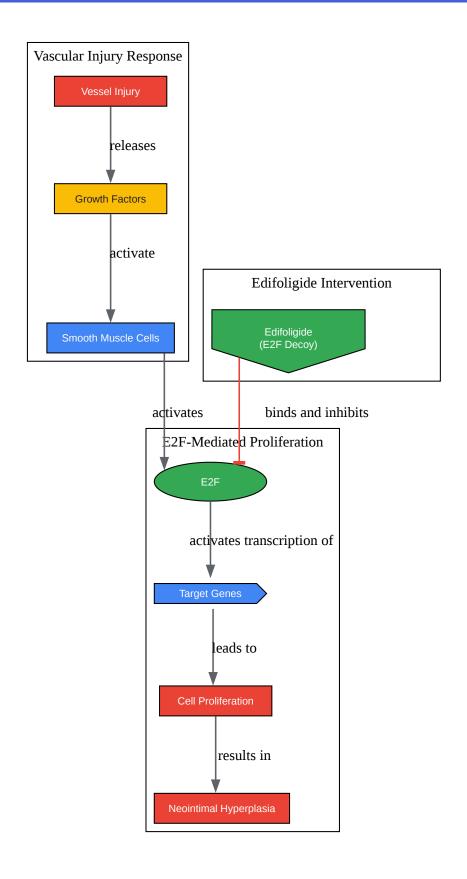
Introduction

Edifoligide is a double-stranded oligonucleotide that acts as a decoy to the E2F family of transcription factors.[1][2] The rationale for its use in vein grafts is to inhibit the proliferation of smooth muscle cells, a key process in the development of neointimal hyperplasia, which is a major cause of vein graft failure following bypass surgery.[3][4][5] These application notes provide a summary of the clinical trial data and detailed protocols for the ex vivo treatment of vein grafts with **edifoligide**, based on the methodologies employed in major clinical trials.

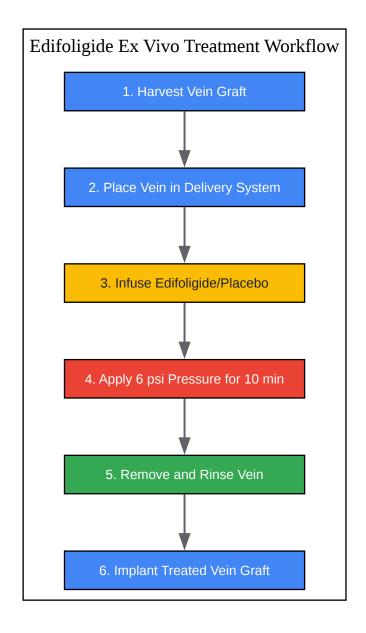
Mechanism of Action

The pathogenesis of vein graft failure often involves injury to the vessel wall, leading to smooth muscle cell migration and proliferation, which contributes to the formation of neointimal hyperplasia.[3] The E2F transcription factor plays a crucial role in regulating the expression of genes necessary for cell cycle progression and cellular proliferation.[3][6] **Edifoligide** is designed to competitively bind to E2F transcription factors, thereby preventing them from activating their target genes and inhibiting the proliferative response of smooth muscle cells.[1]









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